3,6-Anhydro-L-galactose
Description
Contextualization within Marine Biomass Utilization
As the global focus shifts towards renewable resources to supplant fossil fuels, marine biomass has emerged as a promising third-generation feedstock. nih.govrsc.org Red macroalgae, in particular, are considered valuable resources due to their high carbohydrate content, which can constitute up to 80% of their dry weight, and their relatively simple carbohydrate composition. nih.govrsc.orgresearchgate.net 3,6-Anhydro-L-galactose is a central figure in the valorization of this biomass. nih.gov However, the efficient conversion and utilization of red macroalgal biomass have been hampered by the chemical instability and uncommon nature of L-AHG. nih.govrsc.orgresearchgate.net
Recent research has focused on overcoming these challenges by developing novel bioconversion processes. One promising strategy involves the biological upgrading of L-AHG into more stable and valuable platform chemicals. For instance, L-AHG can be converted to its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), which has potential applications in the food, cosmetics, and polymer industries. researchgate.net This conversion can be achieved through an integrated process that combines chemical hydrolysis of agarose (B213101) to produce agarobiose, followed by a biological process using engineered microorganisms like Saccharomyces cerevisiae to convert agarobiose into AHGol. nih.govrsc.orgresearchgate.net This approach not only stabilizes the molecule but also opens a pathway for producing intermediates for plastics, such as isosorbide. nih.govrsc.orgresearchgate.net
Furthermore, the catabolic pathway of L-AHG in marine bacteria has been a subject of intense study. nih.govresearchgate.net While not metabolized by most terrestrial microbes, some marine bacteria, such as Vibrio sp., possess the enzymatic machinery to break down L-AHG. nih.govnih.govresearchgate.net The discovery of this novel metabolic route, involving enzymes like NADP+-dependent AHG dehydrogenase and AHGA cycloisomerase, provides a blueprint for engineering microorganisms like E. coli to ferment both L-AHG and galactose, thereby enhancing the production of biofuels and other industrial chemicals from red macroalgal biomass. nih.govresearchgate.net
Significance as a Monosaccharide Constituent of Red Macroalgae Polysaccharides
This compound is a fundamental building block of several key polysaccharides in red macroalgae (Rhodophyta), most notably agarose and carrageenan. google.comwikipedia.orgnih.gov
In Agarose: Agarose is a linear polymer composed of repeating disaccharide units of agarobiose, which consists of alternating D-galactose and 3,6-anhydro-L-galactopyranose units linked by β-(1→4) and α-(1→3) glycosidic bonds, respectively. google.comwikipedia.org The presence of the 3,6-anhydro bridge is crucial for the structural integrity and gelling properties of agarose. wikipedia.org This bridge facilitates the formation of a double-helix structure, creating a rigid three-dimensional network that is responsible for the gel's strength. wikipedia.org The concentration of L-AHG directly influences the melting and gelling points of the agarose gel. wikipedia.org
In Carrageenan: Carrageenans are a family of linear sulfated galactans with a backbone of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose residues. nih.gov The 4-linked galactose residues are often found as 3,6-anhydro-D-galactose (the D-enantiomer of L-AHG). nih.gov The presence and position of the 3,6-anhydro bridge, along with the sulfation pattern, define the different types of carrageenans (e.g., kappa, iota) and their distinct physical properties, such as gelling and thickening capabilities. nih.gov The formation of the 3,6-anhydro ring from a precursor, D-galactose-6-sulfate, is a key enzymatic step in the biosynthesis of gelling carrageenans. nih.gov
The structural role of this compound in these polysaccharides is summarized in the table below:
| Polysaccharide | Repeating Disaccharide Unit | Role of this compound |
| Agarose | Agarobiose (D-galactose and 3,6-anhydro-L-galactopyranose) | Essential for the formation of the double-helix structure and the resulting gel strength. wikipedia.org |
| Carrageenan | Carrabiose (D-galactose and 3,6-anhydro-D-galactose with sulfate (B86663) groups) | The 3,6-anhydro bridge is critical for the helical conformation and gelling properties. nih.gov |
Historical Perspective and Emerging Research Trajectories concerning its Bioproductivity and Biological Activities
The discovery of this compound dates back to the mid-20th century, with early research focusing on its identification as a key component of agar. portlandpress.com For a long time, its catabolic pathway remained largely unknown, hindering its use in biotechnological applications. nih.govresearchgate.net
Recent years have seen a surge in research aimed at unlocking the potential of L-AHG. A significant breakthrough was the elucidation of its metabolic pathway in marine bacteria, which has paved the way for the development of engineered microorganisms capable of utilizing this rare sugar for the production of biofuels and chemicals. nih.govresearchgate.net The development of efficient enzymatic and chemical hydrolysis methods to produce high titers of L-AHG from agarose has also been a major focus. nih.govacs.org These processes often involve a multi-step approach, including the depolymerization of agarose into oligosaccharides, followed by enzymatic hydrolysis to yield L-AHG and galactose. google.comnih.govacs.org
Beyond its role as a biorefinery feedstock, emerging research has highlighted the diverse biological activities of this compound. Studies have demonstrated its potential as an anti-inflammatory, skin-whitening, and even an immunosuppressant agent. google.comnih.govresearchgate.net For instance, L-AHG has been shown to inhibit melanin (B1238610) production, suggesting its application in the cosmetics industry. nih.govnih.govresearchgate.net It has also been reported to suppress the proliferation of activated T and B lymphocytes, indicating its potential as a novel immunosuppressant. researchgate.net Furthermore, research suggests that L-AHG could serve as an anticariogenic sugar, potentially as a substitute for xylitol. researchgate.net
The table below summarizes some of the key research findings on the bioproductivity and biological activities of this compound:
| Research Area | Key Findings |
| Bioproductivity | Development of integrated chemical and biological processes for the conversion of L-AHG to platform chemicals like 3,6-anhydro-L-galactitol (AHGol). nih.govrsc.orgresearchgate.net |
| Elucidation of the novel catabolic pathway of L-AHG in marine bacteria, enabling the engineering of microorganisms for biofuel production. nih.govresearchgate.net | |
| Optimization of enzymatic saccharification processes for the high-titer production of L-AHG from agarose. acs.org | |
| Biological Activities | Anti-inflammatory: L-AHG has demonstrated significant anti-inflammatory properties. google.comnih.gov |
| Skin-whitening: It inhibits melanin synthesis, indicating potential use in cosmetics. nih.govnih.govresearchgate.net | |
| Immunosuppressant: L-AHG can suppress the proliferation of key immune cells. researchgate.net | |
| Anticariogenic: Shows potential as a sugar substitute to prevent dental caries. researchgate.net |
The ongoing exploration of this compound continues to reveal its multifaceted nature, positioning it as a compound of significant interest for a wide range of scientific and industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-MOJAZDJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28251-55-0 | |
| Record name | 3,6-Anhydrogalactose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-ANHYDROGALACTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthetic Pathways and Natural Occurrence in Phycocolloids
Structural Integration within Red Macroalgal Galactans
The cell walls of numerous red algae (Rhodophyta) are rich in sulfated galactans, which are linear polymers characterized by alternating α(1→3) and β(1→4) linkages of galactose units. nih.gov A defining feature of these polysaccharides is the presence of a 3,6-anhydro bridge in the α-linked galactose residues. nih.govfrontiersin.org In the case of agars and related polymers, this anhydro sugar is in the L-configuration (3,6-Anhydro-L-galactose), whereas in carrageenans, it is the D-enantiomer. frontiersin.org
Agarose (B213101), the primary gelling component of agar, is a linear polysaccharide composed of repeating disaccharide units. google.comlndcollege.co.in This fundamental unit, known as agarobiose, consists of alternating residues of (1→3)-linked β-D-galactose and (1→4)-linked 3,6-anhydro-α-L-galactose. google.comlndcollege.co.inresearchgate.net The presence of this anhydro bridge is a crucial factor in the ability of agarose to form strong gels. frontiersin.org Porphyran, another related galactan from the red seaweed Porphyra umbilicalis, also contains this compound residues. scilit.comscispace.comresearchgate.net Agar is a heterogeneous polysaccharide, and alongside the neutral agarose, it contains agaropectin, a more complex, sulfated polymer. researchgate.net
Table 1: Structural Composition of Agarose
| Monosaccharide Unit | Linkage Type | Configuration |
| D-galactose | β-1,4 | D |
| This compound | α-1,3 | L |
This interactive table summarizes the repeating disaccharide unit of agarose.
Carrageenans are a family of linear sulfated galactans that are also major components of red seaweed cell walls. nih.govnih.gov Their structure is based on an alternating chain of 3-linked β-D-galactopyranosyl and 4-linked α-D-galactopyranosyl residues. nih.gov Unlike agarose, the anhydro sugar in carrageenans is 3,6-anhydro-D-galactose. acs.org The presence and sulfation pattern of this anhydrogalactose unit are key to classifying the different types of carrageenan. nih.govnih.gov
For instance, κ-carrageenan consists of repeating units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose. chemrxiv.org ι-carrageenan is characterized by D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate. nih.govchemrxiv.org The precursor forms, μ- and ν-carrageenan, contain D-galactose-6-sulfate and D-galactose-2,6-disulfate, respectively, in place of the anhydro sugar. nih.govnih.gov The lack of the 3,6-anhydro bridge in structures like λ-carrageenan results in a non-gelling polymer. chemrxiv.orglsbu.ac.uk This structural variability, dictated by the formation of the anhydro ring and the degree of sulfation, directly influences the rheological properties of the carrageenans. nih.govnih.gov
Table 2: 3,6-Anhydro-D-galactose in Major Carrageenan Types
| Carrageenan Type | Precursor | Repeating Disaccharide Unit Containing 3,6-Anhydro-D-galactose |
| κ-carrageenan | μ-carrageenan | (1→3)-β-D-galactose-4-sulfate-(1→4)-3,6-anhydro-α-D-galactose |
| ι-carrageenan | ν-carrageenan | (1→3)-β-D-galactose-4-sulfate-(1→4)-3,6-anhydro-α-D-galactose-2-sulfate |
This interactive table illustrates the presence and variation of 3,6-anhydro-D-galactose in the repeating units of kappa and iota carrageenans and their respective precursors.
Enzymatic Biogenesis from Precursor Monosaccharides and Derivatives
The formation of the 3,6-anhydro bridge in galactans is not a primary polymerization step but rather a post-polymerization modification catalyzed by specific enzymes. This modification is a crucial final step in the biosynthesis of gelling phycocolloids like agarose and carrageenan. nih.govnih.gov
Early research demonstrated the enzymatic synthesis of this compound within the porphyran polymer. scilit.comnih.govnih.gov An enzyme preparation from Porphyra umbilicalis was shown to catalyze the conversion of L-galactose 6-sulphate residues, already incorporated into the polysaccharide chain, into this compound units with the concurrent release of inorganic sulfate (B86663). scilit.comscispace.comnih.govnih.gov This confirmed that the formation of the anhydro ring occurs at the polymer level. scispace.com
A historical hypothesis for the formation of this compound was proposed by Araki in 1953. This suggested mechanism involved the oxidation at C-6 and reduction at C-1 of a D-galactofuranose precursor. scispace.com However, the predominant and biochemically demonstrated pathway involves the enzymatic cyclization of sulfated galactose precursors at the polymer level. nih.govnih.gov
The key enzymes responsible for the formation of the 3,6-anhydro ring are galactose-6-sulfurylases (EC 2.5.1.5). nih.govwikipedia.org These enzymes catalyze an intramolecular nucleophilic substitution reaction. nih.gov The hydroxyl group at C-3 attacks the C-6 position, displacing the sulfate group and forming the stable 3,6-anhydro ether bridge. nih.gov
This enzymatic activity has been identified in both agarophytes (algae that produce agar) and carrageenophytes (algae that produce carrageenan). nih.govnih.gov In carrageenophytes like Chondrus crispus, enzymes termed sulfohydrolases, now identified as D-galactose-2,6-sulfurylases, catalyze the conversion of ν-carrageenan to ι-carrageenan and μ-carrageenan to κ-carrageenan. nih.govnih.govresearchgate.net This conversion of precursor galactans is considered the final step in the biosynthesis of these polysaccharides and is critical for imparting their characteristic gelling properties. nih.govnih.govresearchgate.net The action of these sulfurylases transforms the more flexible, water-soluble precursor polymers into the more rigid, helical structures capable of forming a gel matrix. vliz.be
Genetic and Enzymatic Determinants of in vivo Biosynthesis in Algae
The in vivo formation of the 3,6-anhydro bridge in galactose residues within phycocolloids is a key enzymatic process that occurs after the initial polymerization of the galactan backbone. This modification is critical for the final structure and functionality of polysaccharides like agarose and carrageenan. The primary enzymes responsible for this transformation are known as galactose-6-sulfurylases (or sulfohydrolases).
These enzymes catalyze an intramolecular displacement reaction on a galactose-6-sulfate residue already incorporated into the polysaccharide chain. The reaction involves the removal of the sulfate group from the C-6 position and the subsequent formation of an ether linkage between C-3 and C-6 of the galactose unit. This conversion from a sulfated galactose precursor to a 3,6-anhydro-galactose residue is a terminal step in the biosynthesis of these phycocolloids.
The biosynthesis of carrageenan, for instance, involves the conversion of precursor polysaccharides into their mature forms. Specifically, µ-carrageenan is converted to κ-carrageenan, and ν-carrageenan is transformed into ι-carrageenan. This transformation is characterized by the formation of 3,6-anhydro-D-galactose residues.
Enzymatic Determinants
Detailed research has led to the isolation and characterization of the enzymes responsible for the formation of the 3,6-anhydro bridge in different red algae.
In the red alga Chondrus crispus, two distinct D-galactose-2,6-sulfurylases have been purified and shown to be responsible for the conversion of ν-carrageenan to ι-carrageenan. nih.gov These enzymes, designated as Sulfurylase I and Sulfurylase II, have different molecular weights. nih.gov
Another well-studied enzyme is the D-galactose-6-sulfurylase from Betaphycus gelatinus. This enzyme has been purified and characterized, demonstrating its ability to catalyze the conversion of µ-carrageenan to κ-carrageenan. nih.gov
Table 1: Properties of Algal Galactose-6-Sulfurylases
| Enzyme Name | Source Organism | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Precursor Polysaccharide | Product Polysaccharide |
| D-galactose-2,6-sulfurylase I | Chondrus crispus | 65 | Not Reported | Not Reported | ν-carrageenan | ι-carrageenan |
| D-galactose-2,6-sulfurylase II | Chondrus crispus | 32 | Not Reported | Not Reported | ν-carrageenan | ι-carrageenan |
| D-galactose-6-sulfurylase | Betaphycus gelatinus | ~65 | 7.0 | 40 | µ-carrageenan | κ-carrageenan |
Genetic Determinants
The expression of galactose-6-sulfurylase enzymes is under genetic control and has been shown to vary with the life cycle stages of the algae, indicating a developmental regulation of phycocolloid composition.
In the red seaweed Grateloupia imbricata, the expression of genes encoding for galactose-6-sulfurylase has been linked to the different stages of its life cycle. nih.govnih.gov Two types of galactose-6-sulfurylase genes, designated as SYI and SYII, with two contigs for each (SYI.1, SYI.2 and SYII.1, SYII.2), have been identified. mdpi.com The differential expression of these genes suggests distinct roles in the modification of carrageenan during the alga's development. nih.govnih.gov
The genome of Chondrus crispus has been sequenced, providing insights into the genetic basis of carrageenan biosynthesis. nih.govensembl.org It has been revealed that this alga possesses a multigenic family encoding for D-galactose-2,6-sulfurylase II, with 11 paralogous genes identified. This genetic redundancy may allow for fine-tuned regulation of carrageenan structure.
Natural Occurrence in Phycocolloids
This compound is a characteristic component of agarose, which, along with agaropectin, constitutes agar. Agarose is a linear polysaccharide made up of repeating units of alternating D-galactose and this compound. nih.govresearchgate.netrsc.orgresearchgate.net The content of 3,6-anhydro-galactose is a critical factor determining the gelling properties of agar and carrageenan.
A study analyzing the monosaccharide composition of polysaccharides from various red seaweeds revealed different molar ratios of 3,6-anhydrogalactose (AnGal) to galactose (Gal), highlighting the natural variability of this compound across different species. nih.govnih.gov
Table 2: Molar Ratio of 3,6-Anhydrogalactose (AnGal) to Galactose (Gal) in Various Red Seaweed Species
| Seaweed Species | Molar Ratio (AnGal:Gal) |
| Porphyra haitanensis | 1.0:1.4 |
| Gracilaria chouae | 1.0:1.6 |
| Gracilaria blodgettii | 1.0:1.5 |
| Gracilaria lemaneiformis | 1.0:3.1 |
| Eucheuma gelatinae | 1.0:1.0 |
| Gelidium amansii | 1.0:2.5 |
Catabolic Pathways and Microbial Metabolism
Elucidation of 3,6-Anhydro-L-galactose Catabolism in Agarolytic Microorganisms
The breakdown of L-AHG is not undertaken by common terrestrial or fermentative microbes, which has historically hindered the use of red macroalgae as a feedstock for biofuels and chemicals. bohrium.comnih.govresearchgate.net The discovery of a novel metabolic pathway in specific marine and soil bacteria has been a significant breakthrough in understanding the marine carbon cycle and advancing biotechnological applications. asm.org
The first complete catabolic pathway for L-AHG was identified in the marine bacterium Vibrio sp. EJY3, which is capable of using L-AHG as its sole source of carbon. bohrium.comasm.org Through metabolite and transcriptomic analyses of this bacterium, researchers identified the key enzymes and metabolic intermediates involved in L-AHG degradation. bohrium.comnih.gov This discovery was significant as the metabolic fate of L-AHG was previously unknown in any organism. bohrium.comnih.govnih.gov
The catabolism of this compound is notably different from the well-known pathways for common fermentative sugars like glucose and galactose. nih.gov Ordinary fermentative microorganisms are unable to metabolize L-AHG. bohrium.comnih.govresearchgate.netkorea.ac.kr This inability is a primary obstacle in the large-scale utilization of red algae biomass. nih.govresearchgate.net
Metabolomic profiling has revealed that the metabolic signature of cells grown on L-AHG is significantly different from those grown on glucose or galactose. nih.gov The key distinction lies in the initial enzymatic steps; conventional glycolysis or fermentation pathways are bypassed. Instead, L-AHG enters a unique two-step enzymatic conversion to produce an intermediate that can then merge with central metabolic pathways. researchgate.netnih.gov The intermediates specific to this pathway, such as 3,6-anhydrogalactonate, are only detected when the bacteria are grown in the presence of L-AHG. nih.gov
Enzymatic Cascade and Key Metabolic Intermediates
The microbial breakdown of this compound proceeds through a sequential enzymatic cascade involving oxidation and isomerization. bohrium.comresearchgate.net This process converts L-AHG into 2-keto-3-deoxy-galactonate (KDGal), which is then further metabolized. researchgate.netnih.govnih.gov
The first and key step in the catabolism of L-AHG is its oxidation, catalyzed by the enzyme this compound dehydrogenase (AHGD). scispace.comnih.govnih.gov This enzyme belongs to the aldehyde dehydrogenase (ALDH) superfamily. nih.gov
This compound dehydrogenase catalyzes the oxidation of L-AHG to 3,6-anhydrogalactonate (AHGA). bohrium.comresearchgate.netnih.gov This reaction is dependent on the cofactor NAD(P)+, which is reduced to NAD(P)H during the process. researchgate.netnih.govnih.gov The enzyme from Vibrio sp. EJY3 is NADP+-preferred, while the one from Vibrio variabilis is also NADP+-dependent. bohrium.comresearchgate.netnih.gov AHGA is a novel metabolite first identified in this specific metabolic pathway. nih.gov
Table 1: Properties of this compound Dehydrogenase (AHGD) in Different Microorganisms
| Property | Vibrio sp. EJY3 | Streptomyces coelicolor A3(2) |
|---|---|---|
| Enzyme Name | VejAHGD | SCO3486 |
| EC Number | 1.2.1.92 | 1.2.1.92 |
| Cofactor | NADP+ preferred | NADP+ |
| Optimal pH | Not specified | 6.0 |
| Optimal Temp. | Not specified | 50°C |
| Substrate Specificity | Specific to L-AHG | Active against various aldehyde substrates |
| Reference | bohrium.comresearchgate.net | nih.gov |
Following the initial oxidation, the resulting 3,6-anhydrogalactonate is acted upon by the second key enzyme in the pathway, 3,6-anhydrogalactonate cycloisomerase (ACI). researchgate.netnih.govnih.gov This enzyme catalyzes the isomerization of AHGA. uniprot.orgexpasy.org
The ACI enzyme converts AHGA into 2-keto-3-deoxy-galactonate (KDGal). scispace.comnih.govnih.govnih.gov This reaction involves the opening of the 3,6-anhydro-ring of AHGA. researchgate.net The product, KDGal, can then enter the central metabolic pathway, likely via the DeLey-Doudoroff pathway, completing the assimilation of L-AHG as a carbon source. researchgate.net The successful introduction of the genes for both AHGD and ACI into Escherichia coli enabled the engineered strain to grow on L-AHG as the sole carbon source, confirming the essential role of this two-enzyme cascade. bohrium.comkorea.ac.kr
Table 2: Key Enzymes and Reactions in the L-AHG Catabolic Pathway
| Step | Substrate | Enzyme | EC Number | Product | Reference |
|---|---|---|---|---|---|
| 1 | This compound (L-AHG) | This compound Dehydrogenase (AHGD) | 1.2.1.92 | 3,6-Anhydrogalactonate (AHGA) | researchgate.netscispace.comnih.gov |
| 2 | 3,6-Anhydrogalactonate (AHGA) | 3,6-Anhydrogalactonate Cycloisomerase (ACI) | 5.5.1.25 | 2-keto-3-deoxy-galactonate (KDGal) | researchgate.netnih.govnih.gov |
3,6-Anhydrogalactonate Cycloisomerase (EC 5.5.1.25) Activity
Isomerization to 2-Keto-3-deoxy-galactonate (KDGal)
The conversion of this compound to 2-Keto-3-deoxy-galactonate (KDGal) is not a direct isomerization but a two-step enzymatic process. mdpi.comnih.gov This pathway was first elucidated through metabolite and transcriptomic analyses of Vibrio sp. EJY3. nih.govkorea.ac.kr
Oxidation to 3,6-Anhydro-L-galactonate (AHGA): The first step involves the oxidation of L-AHG. This reaction is catalyzed by an NAD(P)⁺-dependent this compound dehydrogenase (AHGD). researchgate.net This enzyme exhibits high specificity for L-AHG and facilitates its conversion into the intermediate compound 3,6-Anhydro-L-galactonate (AHGA). researchgate.netbohrium.com
Isomerization to 2-Keto-3-deoxy-galactonate (KDGal): The intermediate, AHGA, is then isomerized by the enzyme 3,6-anhydro-L-galactonate cycloisomerase (ACI) to form 2-keto-3-deoxy-galactonate (KDGal). researchgate.netucsf.edu Subsequent research has identified that the product of this reaction is specifically the L-enantiomer, L-KDGal. researchgate.netnih.gov
These two key enzymes, AHGD and ACI, are essential for channeling L-AHG into a form that can enter central metabolism. researchgate.netucsf.edu
Subsequent Metabolism of 2-Keto-3-deoxy-galactonate (e.g., via DeLey-Doudoroff Pathway)
Once L-KDGal is formed, it is further metabolized. In many bacteria, KDGal is a known intermediate in the DeLey-Doudoroff pathway for galactose metabolism. nih.govnih.govasm.org This pathway allows for the conversion of galactose and its derivatives into core metabolic precursors. The subsequent steps for KDGal typically involve:
Phosphorylation: KDGal is phosphorylated by a specific kinase to form 2-keto-3-deoxy-galactonate-6-phosphate.
Aldol Cleavage: This phosphorylated intermediate is then cleaved by an aldolase (B8822740) into two key metabolites: pyruvate (B1213749) and glyceraldehyde-3-phosphate. asm.orgscite.ai
These products can then directly enter glycolysis and other central metabolic pathways to generate energy and biomass. scite.ai Interestingly, while Escherichia coli does not naturally utilize L-AHG, it has been shown to be capable of catabolizing L-KDGal when provided with D-galacturonate, suggesting the presence of underlying metabolic capabilities that can be harnessed. nih.gov
Genomic and Transcriptomic Analyses of Catabolic Genes
The discovery of the L-AHG catabolic pathway was driven by advanced genomic and transcriptomic techniques, which allowed researchers to pinpoint the specific genes responsible for its metabolism in marine microorganisms. nih.gov
Identification and Functional Verification of Corresponding Genes via Recombinant Proteins
The genes encoding the key enzymes for L-AHG catabolism were identified in Vibrio sp. EJY3 by comparing the gene expression profiles of the bacterium when grown on L-AHG versus glucose. bohrium.com This transcriptomic analysis revealed a set of highly upregulated genes in the presence of L-AHG. bohrium.com
Gene Identification: Among the differentially expressed genes, researchers identified candidates for an aldehyde dehydrogenase (Vejahgd) and a cycloisomerase (Vejaci), which belongs to the mandelate (B1228975) racemase superfamily. bohrium.com
Functional Verification: To confirm their function, these candidate genes were cloned and expressed in a host organism, Escherichia coli, to produce recombinant proteins. nih.govbohrium.com In vitro enzymatic assays using these purified recombinant proteins verified their predicted activities. The protein product of Vejahgd demonstrated NADP⁺-dependent dehydrogenase activity on L-AHG, and the product of Vejaci catalyzed the isomerization of the resulting AHGA into KDGal. nih.govucsf.edu
The table below summarizes the key enzymes and corresponding genes identified in Vibrio sp. EJY3.
| Enzyme Name | Gene Name | Function |
| This compound Dehydrogenase | Vejahgd | Oxidation of L-AHG to 3,6-Anhydro-L-galactonate (AHGA) |
| 3,6-Anhydro-L-galactonate Cycloisomerase | Vejaci | Isomerization of AHGA to 2-Keto-3-deoxy-galactonate (KDGal) |
Insights into Evolutionary Adaptation for Uncommon Substrate Utilization
The elucidation of the L-AHG catabolic pathway provides significant insights into microbial evolution. nih.gov L-AHG is abundant in marine environments due to the prevalence of red algae, but it is a rare sugar for terrestrial microbes. nih.govresearchgate.net The existence of this unique pathway in marine bacteria like Vibrio sp. demonstrates a clear evolutionary adaptation to a specific ecological niche. researchgate.netnih.gov
This discovery suggests that central metabolic pathways can evolve to incorporate novel enzymatic steps that allow organisms to utilize uncommon substrates available in their environment. nih.gov The L-AHG pathway represents a specialized extension of existing metabolic frameworks, like the DeLey-Doudoroff pathway, tailored for a specific carbohydrate source.
Metabolic Engineering Strategies for Enhanced Catabolic Flux
The identification of the genes responsible for L-AHG metabolism has opened the door for metabolic engineering, enabling the transfer of this catabolic capability to industrially relevant microorganisms. nih.gov
Heterologous Expression of Key Enzymes in Model Organisms (e.g., Escherichia coli)
A key strategy for enhancing the catabolic flux of L-AHG is the heterologous expression of the identified catabolic genes in well-characterized model organisms like Escherichia coli. nih.gov E. coli is a widely used host for biofuel and biochemical production but cannot naturally metabolize L-AHG. nih.gov
Researchers successfully engineered E. coli by introducing the Vejahgd and Vejaci genes from Vibrio sp. EJY3. researchgate.netucsf.edu This newly constructed metabolic route was verified in vivo, demonstrating that the engineered E. coli strain gained the ability to grow on L-AHG as its sole source of carbon. nih.govkorea.ac.krucsf.edu
Furthermore, the introduction of just these two enzymes into an ethanologenic strain of E. coli was shown to increase ethanol (B145695) production during the fermentation of agarose (B213101) hydrolysate, which contains both galactose and L-AHG. ucsf.edu This work serves as a proof-of-concept for designing microbial strains capable of efficiently converting the full spectrum of sugars present in red macroalgal biomass into valuable bioproducts. nih.gov
Design Principles for Microbial Bioconversion of Red Macroalgal Biomass
The utilization of red macroalgae as a sustainable feedstock for biofuels and biochemicals is largely dependent on the efficient microbial conversion of its unique carbohydrate components. A primary component, this compound (AHG), is not metabolized by common industrial microorganisms, presenting a significant challenge. bohrium.comnih.govkorea.ac.kr This has driven the development of specific design principles for engineering microbes capable of utilizing this sugar. These principles are primarily centered on discovering novel catabolic pathways in marine organisms and transferring them into robust industrial hosts, or developing alternative biotransformation strategies to convert AHG into more stable and valuable products. nih.govnih.gov
Elucidation and Transfer of a Novel Catabolic Pathway
A foundational design principle for AHG valorization involved the discovery and characterization of its native metabolic pathway. Since terrestrial and industrial microbes lack the necessary enzymes to process AHG, researchers turned to marine bacteria that have evolved to utilize red algae as a carbon source. nih.govnih.gov
Detailed Research Findings: Metabolite and transcriptomic analyses of Vibrio sp. EJY3, a marine bacterium capable of growing on AHG as a sole carbon source, revealed a novel two-step catabolic pathway. bohrium.comnih.gov This pathway converts AHG into an intermediate of the DeLey-Doudoroff pathway, integrating it into the central carbon metabolism. researchgate.net
The key enzymatic steps identified were:
Oxidation: this compound is first oxidized to 3,6-anhydrogalactonate (AHGA) by an NADP+-dependent AHG dehydrogenase. bohrium.comnih.gov
Isomerization: The resulting AHGA is then isomerized by AHGA cycloisomerase to form 2-keto-3-deoxy-galactonate (KDGal). bohrium.comnih.gov
This discovery provided a clear metabolic blueprint. The subsequent design principle was to transfer this minimal, two-enzyme pathway into a suitable industrial host. Researchers successfully cloned the genes for AHG dehydrogenase and AHGA cycloisomerase from Vibrio sp. and expressed them in Escherichia coli. nih.govkorea.ac.kr The engineered E. coli strain gained the ability to utilize AHG as its only carbon source for growth. nih.govkorea.ac.kr Furthermore, when these two genes were introduced into an ethanologenic E. coli strain, it resulted in increased ethanol production from an agarose hydrolysate containing both galactose and AHG. bohrium.comnih.gov
| Enzyme | Gene (from Vibrio sp.) | Reaction Catalyzed | Cofactor |
|---|---|---|---|
| This compound dehydrogenase | Vejahgd | This compound → 3,6-Anhydrogalactonate | NADP+ |
| 3,6-Anhydrogalactonate cycloisomerase | Vejaci | 3,6-Anhydrogalactonate → 2-keto-3-deoxy-galactonate | None |
Overcoming Substrate Instability via Biotransformation
A major challenge in the fermentation of AHG is its inherent chemical instability; it is susceptible to degradation under the acidic and high-temperature conditions often used in industrial bioprocessing. nih.gov This instability can lead to low conversion efficiency. An alternative design principle, therefore, is to bypass direct fermentation and instead biologically upgrade AHG into a more stable platform chemical. nih.govresearchgate.netrsc.org
Detailed Research Findings: Researchers have developed a strategy to convert AHG into its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), a stable anhydrohexitol with potential applications as an intermediate for plastics. nih.govrsc.org This was achieved by metabolically engineering the yeast Saccharomyces cerevisiae. The process was designed to utilize agarobiose (AB), a disaccharide of galactose and AHG, which can be produced from the chemical hydrolysis of agarose. nih.gov
The engineering strategy involved several key modifications to the yeast:
Transport: The LAC12 gene from Kluyveromyces lactis, encoding lactose (B1674315) permease, was introduced to enable the transport of agarobiose into the cell. nih.gov
Hydrolysis: The LAC4 gene, also from K. lactis, which encodes a β-galactosidase, was expressed to hydrolyze the imported agarobiose into D-galactose and AHG. nih.gov
Reduction: The yeast's endogenous aldose reductase, encoded by the GRE3 gene, then reduces the intracellular AHG to 3,6-anhydro-L-galactitol. The D-galactose is consumed by the yeast for cell growth and to generate necessary cofactors for the reduction step. nih.gov
This integrated chemical and biological process demonstrates a design principle focused on product stability, successfully upgrading a component of red macroalgal biomass into a new platform chemical. nih.govrsc.org
| Gene | Source Organism | Function in Engineered Strain | Substrate | Product |
|---|---|---|---|---|
| LAC12 | Kluyveromyces lactis | Transport of agarobiose into the cell | Agarobiose (extracellular) | Agarobiose (intracellular) |
| LAC4 | Kluyveromyces lactis | Hydrolysis of agarobiose | Agarobiose | D-galactose + this compound |
| GRE3 | Saccharomyces cerevisiae (endogenous) | Reduction of this compound | This compound | 3,6-Anhydro-L-galactitol |
Whole-Cell Biocatalysis for Efficient Hydrolysis
Another design principle focuses on the efficient production of AHG itself from disaccharide precursors using whole-cell biocatalysts. This approach avoids the costs associated with enzyme purification and can provide a more stable catalytic system. nih.gov
Detailed Research Findings: A whole-cell biocatalyst was developed using recombinant Corynebacterium glutamicum engineered to express an α-neoagarobiose hydrolase (NABHase). nih.gov This enzyme hydrolyzes neoagarobiose (B1678156) (NAB) into AHG and D-galactose. nih.gov A key finding from this research was that the efficiency of the bioconversion was limited by the transport of the substrate (NAB) into the cell. To overcome this, the cells were permeabilized with toluene, a treatment that increases cell membrane permeability. This modification resulted in a 37-fold increase in NABHase activity compared to untreated cells. nih.gov
Further optimization involved immobilizing the permeabilized cells. In repeated batch reactions over seven cycles, the immobilized cells demonstrated a 3.6-fold higher rate of hydrolysis and produced a 1.6-fold higher cumulative concentration of AHG compared to non-immobilized, permeabilized cells. nih.gov This highlights a design principle where both metabolic engineering and process engineering (cell permeabilization and immobilization) are combined to create a robust and efficient biocatalytic system. nih.gov
| Biocatalyst Type | Key Feature | Relative NABHase Activity | Performance Advantage |
|---|---|---|---|
| Untreated Recombinant C. glutamicum | Intact cell wall and membrane | 1x (Baseline) | - |
| Permeabilized Recombinant C. glutamicum | Toluene-treated to increase permeability | 37x | Overcomes substrate transport limitation |
| Permeabilized and Immobilized Recombinant C. glutamicum | Toluene-treated and immobilized | - | 3.6x higher reaction rate and 1.6x higher cumulative product concentration in repeated use |
Enzymatic Production and Biotransformation Methodologies
Integrated Chemical and Biological Processes for Conversion
To enhance the efficiency and economic viability of L-AHG production, integrated processes that combine chemical and biological methods have been developed. nih.govresearchgate.net One such approach involves an initial chemical hydrolysis of agarose (B213101) using phosphoric acid to preferentially cleave the α-1,3-glycosidic linkages, directly yielding agarobiose. nih.govresearchgate.net This step simplifies the subsequent biological conversion. The produced agarobiose is then utilized in a biological process, for example, using metabolically engineered Saccharomyces cerevisiae. nih.govnih.gov This engineered yeast can transport agarobiose into the cell and hydrolyze it into L-AHG and D-galactose using an expressed β-galactosidase. nih.gov This integrated strategy offers a more streamlined and potentially cost-effective route for the large-scale production of L-AHG from red macroalgal biomass. nih.gov
Combined Acid Hydrolysis of Agarose and Enzymatic Conversion using Engineered Microorganisms (e.g., Saccharomyces cerevisiae)
A prevalent strategy for producing L-AHG involves an initial acid hydrolysis of agarose, followed by enzymatic conversion of the resulting intermediates using genetically engineered microorganisms. This integrated approach addresses the chemical instability of L-AHG by converting it into a more stable derivative, 3,6-anhydro-L-galactitol (AHGol). nih.govresearchgate.net
The process typically begins with the acid hydrolysis of agarose, using an acid such as phosphoric acid. This step preferentially cleaves the α-1,3-glycosidic linkages within the agarose polymer, yielding agarobiose (AB), a disaccharide composed of D-galactose and L-AHG linked by a β-1,4-glycosidic bond. nih.gov This initial chemical depolymerization is a critical step that makes the substrate accessible for subsequent biological conversion.
Following the production of agarobiose, engineered strains of the yeast Saccharomyces cerevisiae are employed for the biotransformation. As S. cerevisiae does not naturally possess the metabolic pathways to utilize agarobiose, genetic modifications are necessary. nih.gov These modifications are designed to mimic the lactose (B1674315) consumption pathway of other yeasts, such as Kluyveromyces lactis. Key genetic engineering steps include the introduction of:
Lactose permease (encoded by LAC12): This transporter protein is integrated into the yeast's cell membrane to facilitate the uptake of agarobiose from the culture medium into the cell. nih.gov
β-galactosidase (encoded by LAC4): Once inside the cell, this enzyme hydrolyzes the imported agarobiose into its constituent monosaccharides: D-galactose and 3,6-Anhydro-L-galactose (L-AHG). nih.gov
The engineered S. cerevisiae can then utilize the D-galactose as a carbon source for growth and energy, while the intracellular L-AHG is converted to 3,6-anhydro-L-galactitol (AHGol) by the yeast's native aldose reductase enzymes. nih.gov This intracellular conversion is advantageous as it circumvents the issue of L-AHG degradation in the culture medium. nih.gov Research has demonstrated that this integrated process can lead to high titers and yields of AHGol. For instance, fed-batch fermentation of agarose hydrolysate has been shown to produce significant amounts of AHGol, with minimal production of byproducts like agarobiose-ol and galactitol. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Final AHGol Titer | Not specified in provided text | nih.gov |
| Byproduct (Agarobiose-ol) Concentration | 0.68 g/L | nih.gov |
| Byproduct (Galactitol) Concentration | 1.18 g/L | nih.gov |
Identification and Application of Novel Agar-Hydrolyzing Enzymes and Microbes (e.g., Arthrobacter spp. AG-1, Saccharophagus degradans 2-40)
The discovery and characterization of novel agar-hydrolyzing enzymes and the microorganisms that produce them are crucial for developing efficient and complete enzymatic saccharification processes for agarose. Two notable microorganisms in this field are Arthrobacter spp. AG-1 and Saccharophagus degradans 2-40.
Saccharophagus degradans 2-40, a marine bacterium, is recognized for its extensive capacity to degrade a wide array of complex polysaccharides, including agar. nih.govdoe.gov Its genome contains a comprehensive agarolytic system comprising multiple enzymes that work in concert to break down agarose into its monomeric sugars. asm.org This system includes endo- and exo-type β-agarases, as well as an α-neoagarobiose hydrolase, which is a cytoplasmic enzyme that cleaves neoagarobiose (B1678156) into galactose and 3,6-anhydro-α-galactose. nih.gov The complexity of this enzymatic machinery has been the subject of genomic and proteomic analyses to identify the key components. asm.org
Arthrobacter spp. AG-1, isolated from the Gulf of Mannar, Tamil Nadu, has been identified as a bacterium capable of completely converting agar to L-AHG in a single pot reaction using its extracellular agarases. researchgate.net This whole-cell conversion presents a simplified and potentially more cost-effective approach to L-AHG production. The optimal conditions for the maximal activity of the agarase from Arthrobacter spp. AG-1 have been determined to be a temperature of 45°C and a pH of 7. researchgate.net
| Kinetic Parameter | Value | Reference |
|---|---|---|
| Vmax | 1.7848 × 10⁻² U/mg | researchgate.net |
| Km | 0.01825 ± 0.001 M | researchgate.net |
| Kcat | 0.1748 ± 0.006 S⁻¹ | researchgate.net |
Kinetic Modeling and Yield Optimization in Enzymatic Production
To enhance the efficiency and yield of this compound production from agarose, kinetic modeling and process optimization are indispensable tools. These approaches allow for a systematic understanding of the enzymatic reactions and the identification of optimal conditions and enzyme combinations.
For the complex agarolytic system of Saccharophagus degradans 2-40, kinetic modeling has been employed to simulate different enzymatic saccharification routes for L-AHG production. nih.gov By considering all theoretical pathways and removing redundant reactions, researchers identified three representative routes. These routes were then simulated using simple kinetic models and validated experimentally. This model-based approach led to the determination of an optimal enzyme mixture that achieved a maximum saccharification yield of 67.3%. nih.gov The optimal combination consisted of an endotype β-agarase, an exotype β-agarase, an agarooligosaccharolytic β-galactosidase, and an α-neoagarobiose hydrolase. nih.gov This demonstrates the power of kinetic modeling in streamlining the development of efficient enzymatic processes. nih.gov
Analytical Methodologies and Purity Assessment in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 3,6-Anhydro-L-galactose, enabling its separation from other sugars and subsequent quantification. The choice of technique often depends on the sample matrix and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector is a widely used method for the quantitative analysis of this compound. This technique is particularly useful for separating it from other monosaccharides like D-galactose, with which it is often found after the hydrolysis of agarose (B213101). The separation is typically achieved using an Aminex HPX-87P column. rsc.org
Effective separation can be achieved by carefully controlling the chromatographic conditions. For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and a dilute acid, such as trifluoroacetic acid, has been shown to successfully resolve this compound and D-galactose. rsc.orgresearchgate.net The RI detector is suitable for carbohydrate analysis as it responds to changes in the refractive index of the eluent as the analyte passes through the detector cell. upi.edu
Table 1: HPLC-RI Parameters for this compound Analysis
| Parameter | Condition |
| Column | Aminex HPX-87P |
| Mobile Phase | 40% (v/v) Acetonitrile in 5.0 mM Trifluoroacetic acid rsc.org |
| Flow Rate | 0.1 to 0.6 mL/min researchgate.net |
| Column Temperature | 25 to 45 °C researchgate.net |
| Detector | Refractive Index (RI) |
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis. amegroups.org This technique is particularly advantageous as it allows for the direct detection of underivatized carbohydrates. amegroups.org At high pH, the hydroxyl groups of carbohydrates can become ionized, allowing them to be separated on a strong anion-exchange stationary phase. nih.gov
Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of electroactive species like carbohydrates. nih.gov A repeating sequence of potentials is applied at a gold working electrode, which facilitates the oxidation of the analyte and cleans the electrode surface, ensuring consistent detection. amegroups.orgnih.gov This method offers excellent signal-to-noise ratios and can achieve detection limits at the subpicomole level. youtube.com HPAEC-PAD is a well-established technique for the monosaccharide analysis of glycoproteins and is suitable for the analysis of this compound. youtube.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for determining the monosaccharide composition of polysaccharides containing this compound. nih.govnih.gov A significant challenge in the analysis of this compound is its instability under typical acid hydrolysis conditions used to break down polysaccharides. nih.gov To overcome this, specific methods have been developed to protect the 3,6-anhydro bridge.
One such method involves reductive hydrolysis followed by acetylation to convert the monosaccharides into their corresponding alditol acetates, which are volatile and suitable for GC-MS analysis. nih.gov Another approach is mercaptolysis, where the galactan is treated with an ethanethiolic HCl solution to quantitatively release the component sugars, including this compound, as their diethyl mercaptals. nih.gov These derivatives are then trimethylsilylated before being analyzed by GC-MS. nih.gov This derivatization is necessary because carbohydrates themselves are not volatile enough for direct GC analysis. The mass spectrometer then provides detailed structural information based on the fragmentation patterns of the derivatized monosaccharides, allowing for their identification and quantification.
Spectroscopic Methods for Structural Verification and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound, providing detailed information about its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural analysis of carbohydrates like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the absolute configuration and elucidate the detailed structure of the molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information on the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and signal intensities can be used to identify the individual sugar residues, their anomeric configuration, and interglycosidic linkages in oligosaccharides. For 3,6-anhydro-l-galactitol, a derivative of this compound, 1D ¹H-NMR and 2D ¹H-¹³C HSQC NMR have been used to confirm its structure.
Table 2: Key NMR Techniques for Carbohydrate Structural Analysis
| NMR Technique | Information Provided |
| ¹H NMR | Identifies types of monosaccharide units and provides information on anomeric configuration. |
| ¹³C NMR | Useful for determining ring size and anomeric state. |
| COSY (Correlation Spectroscopy) | Identifies scalar-coupled protons, helping to establish through-bond connectivity within a sugar ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes long-range correlations between protons and carbons, useful for determining glycosidic linkages. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information on through-space proximity of protons, aiding in conformational and linkage analysis. |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and thus for characterizing the structural features of this compound. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. researchgate.net This results in a unique spectral fingerprint that can be used for identification.
The FTIR spectrum of a monosaccharide like this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. amegroups.org The C-H stretching vibrations typically appear in the 3000-2800 cm⁻¹ region. researchgate.net The "fingerprint region," generally below 1500 cm⁻¹, contains a complex pattern of absorptions from C-O stretching and C-C stretching vibrations, which are highly specific to the molecule's structure. researchgate.net The presence of the anhydro bridge would also influence the spectrum in this region. FTIR is sensitive to the anomeric configuration and glycosidic linkages in polysaccharides. nih.gov
Colorimetric Assays (e.g., Resorcinol-Hydrochloric Acid, Anthrone) and their Limitations in Quantitative Analysis
Colorimetric assays provide a straightforward and rapid approach for the quantitative estimation of this compound in various samples, particularly those derived from red seaweed polysaccharides. Among the most commonly employed methods are the resorcinol-hydrochloric acid assay, specific for 3,6-anhydrogalactose, and the anthrone-sulfuric acid assay, used for determining total carbohydrate content.
The resorcinol (B1680541) method involves the reaction of this compound with a resorcinol reagent in the presence of hydrochloric acid. This reaction yields a colored product that can be quantified spectrophotometrically. The anthrone (B1665570) assay, on the other hand, is a more general method for quantifying both reducing and non-reducing sugars. It relies on the hydrolysis of polysaccharides into monosaccharides by sulfuric acid, followed by intramolecular dehydration to form furfural (B47365) derivatives, which then react with anthrone to produce a chromogenic product.
Despite their simplicity and speed, colorimetric assays possess significant limitations in the precise quantification of this compound. A primary drawback is their susceptibility to interference from other sugars present in the sample. This lack of specificity can lead to inaccurate measurements, especially in complex biological extracts where various monosaccharides coexist. The accuracy of these methods is often lower compared to more sophisticated analytical techniques. Furthermore, the sample processing for these assays can be complicated and time-consuming.
| Assay | Principle | Advantages | Limitations |
| Resorcinol-Hydrochloric Acid | Specific reaction with 3,6-anhydrogalactose to form a colored product. | Simple, rapid. | Interference from other sugars, lower accuracy. |
| Anthrone-Sulfuric Acid | General reaction with carbohydrates to form a chromogenic product. | Measures total carbohydrate content. | Not specific for this compound, interference from other sugars. |
Challenges in Separating and Quantifying this compound from Co-occurring Sugars (e.g., D-Galactose)
A significant analytical challenge in the study of this compound is its separation and independent quantification from structurally similar sugars, most notably D-galactose. This compound and D-galactose are the primary monosaccharide components of agarose, a major polysaccharide in red macroalgae. The difficulty in their separation stems from their analogous molecular weights and structures.
Biological Activities and Underlying Molecular Mechanisms Research Focus
Anti-Inflammatory Research
Research into 3,6-Anhydro-L-galactose (L-AHG) has revealed significant anti-inflammatory properties, primarily investigated in cellular models. The compound demonstrates the ability to modulate key inflammatory pathways and mediators.
Inhibition of Pro-inflammatory Cytokine Production
This compound has been shown to suppress the production of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. In activated B cells, L-AHG diminished the production of growth factors, including the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation research, show that L-AHG inhibits the upregulation of cyclooxygenase-2 (COX-2). researchgate.net COX-2 is an enzyme responsible for the production of prostaglandins, which are inflammatory mediators. This suggests that L-AHG's anti-inflammatory effects are mediated, in part, by controlling the expression of crucial pro-inflammatory enzymes and cytokines.
| Marker | Cell Model | Observed Effect |
|---|---|---|
| Interleukin-6 (IL-6) | Activated B lymphocytes | Production diminished nih.gov |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW264.7 macrophages | Upregulation inhibited researchgate.netresearchgate.net |
Suppression of Nitrite (B80452) Production in Cellular Models
A significant indicator of L-AHG's anti-inflammatory activity is its ability to suppress nitrite production. In cellular models, particularly LPS-stimulated RAW264.7 macrophages, nitrite levels are a proxy for nitric oxide (NO) production by inducible nitric oxide synthase (iNOS). researchgate.net L-AHG exhibits a significant and dose-dependent inhibition of iNOS expression, which consequently leads to a strong suppression of nitrite (and NO) production. researchgate.netnih.govresearchgate.net This inhibitory action on the iNOS/NO pathway is a hallmark of its anti-inflammatory potential. researchgate.netresearchgate.net
Modulation of Macrophage Polarization (e.g., M1 Suppression)
Macrophages can be polarized into different functional phenotypes, with M1 macrophages being pro-inflammatory and M2 macrophages associated with anti-inflammatory responses and tissue repair. aging-us.commdpi.com Research demonstrates that this compound can modulate this process by suppressing the pro-inflammatory M1 polarization in LPS-stimulated RAW264.7 macrophages. researchgate.net The inhibition of iNOS expression is a key indicator of this M1 suppression. researchgate.net The underlying mechanism for this effect is the inhibition of the TAK1-JNK/p38 MAPK activation phase within the pro-inflammatory signaling pathway, representing a promising mechanism for controlling macrophage-mediated inflammatory responses. researchgate.net
Anti-Melanogenic and Skin Whitening Research
This compound has been identified as a compound with notable anti-melanogenic effects, suggesting its potential use as a skin-whitening agent. nih.govnih.gov
Suppression of α-Melanocyte-Stimulating Hormone (α-MSH)-Induced Melanin (B1238610) Synthesis
Alpha-melanocyte-stimulating hormone (α-MSH) is a primary stimulant of melanin production. mdpi.comkoreamed.org L-AHG has been shown to significantly inhibit α-MSH-induced melanin synthesis in various cell models, including murine B16F10 melanoma cells and human epidermal melanocytes (HEMs). nih.govnih.govkorea.ac.krmdpi.com In one study, L-AHG at a concentration of 100 μg/mL demonstrated significantly lower melanin production when compared to arbutin, a well-established skin-whitening agent. nih.govresearchgate.net This inhibitory effect on melanin synthesis occurs at non-cytotoxic concentrations. nih.govnih.gov
| Cell Model | Stimulant | Key Finding |
|---|---|---|
| Human Epidermal Melanocytes (HEMs) | α-MSH | Effectively inhibits melanin synthesis nih.govnih.govkorea.ac.kr |
| B16F10 Murine Melanoma Cells | α-MSH | Significantly suppresses melanin production nih.govmdpi.com |
| Melan-a Cells | α-MSH | Decreases melanin production nih.govnih.gov |
| 3D Pigmented Human Skin Model | N/A (Topical Application) | Significantly ameliorated melanin production nih.govnih.govkorea.ac.kr |
Modulation of Melanogenesis Pathways Distinct from Direct Tyrosinase Inhibition
The mechanism behind L-AHG's anti-melanogenic activity is distinct from many conventional whitening agents. Research confirms that L-AHG does not directly inhibit the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis, in vitro. nih.govnih.govkorea.ac.kr Instead, its effect is mediated through the transcriptional repression of several key melanogenesis-related genes. nih.govnih.govkorea.ac.kr
L-AHG has been shown to reduce the transcriptional and protein levels of:
Tyrosinase
Tyrosinase-related protein-1 (TRP-1)
Tyrosinase-related protein-2 (TRP-2)
Microphthalmia-associated transcription factor (MITF)
This downregulation is achieved by effectively attenuating α-MSH-induced signaling through the cyclic adenosine monophosphate/cyclic adenosine monophosphate-dependent protein kinase (cAMP/PKA), mitogen-activated protein kinase (MAPK), and Akt signaling pathways in human melanocytes. nih.govnih.govkorea.ac.kr By disrupting these upstream signaling cascades, L-AHG prevents the expression of the enzymatic machinery required for melanin production. nih.gov
Comparative Activity of this compound versus Oligosaccharide Derivatives (e.g., Neoagarotetraose)
Research into the biological activities of agar-derived sugars has highlighted significant differences between the monomer this compound (AHG) and its oligosaccharide derivatives. In studies investigating skin whitening, AHG demonstrated the highest activity by inhibiting melanogenesis in both murine B16 melanoma cells and human epidermal melanocytes. researchgate.netfrontiersin.org While certain oligosaccharide derivatives like neoagarotetraose and neoagarohexaose also exhibited skin whitening effects, others such as neoagarobiose (B1678156) and various agarooligosaccharides did not show this activity. researchgate.netfrontiersin.org This suggests that AHG is a primary contributor to the skin-whitening properties of agar-derived compounds and that the specific structure of the oligosaccharides influences their efficacy. researchgate.net
In the context of antioxidant activity, a mixture containing L-AHG and agarotriose (an odd-numbered agaro-oligosaccharide) showed higher hydrogen peroxide-scavenging activity in human dermal fibroblasts compared to a mixture of neoagarobiose and neoagarotetraose. researchgate.net This difference is attributed to the structural distinction where agaro-oligosaccharides possess D-galactose at the non-reducing end, while neoagaro-oligosaccharides have L-AHG in that position. researchgate.net
Anti-Cariogenic Research
Retardation of Streptococcus mutans Growth and Acid Production
This compound has demonstrated significant anti-cariogenic properties by directly targeting Streptococcus mutans, the primary bacterium responsible for dental caries. researchgate.netmdpi.com In laboratory studies, the presence of AHG at a concentration of 5 g/L was sufficient to retard the growth of S. mutans. researchgate.netmdpi.com At a higher concentration of 10 g/L, AHG achieved complete inhibition of both the growth of the bacterium and its production of organic acids, which are the direct cause of tooth enamel decalcification. researchgate.netmdpi.comnih.gov
Comparative Efficacy Studies against Established Agents (e.g., Xylitol)
The efficacy of this compound as an anti-cariogenic agent has been shown to be superior to that of xylitol, a widely used sugar substitute in dental products. researchgate.netmdpi.com Research directly comparing the two substances revealed that AHG is effective at significantly lower concentrations. While 10 g/L of AHG completely suppressed the growth and acid production of S. mutans, the bacterium was still able to grow in the presence of a much higher concentration of xylitol, specifically 40 g/L. researchgate.netmdpi.com These findings underscore the potential of AHG as a more potent anti-cariogenic sugar substitute for the prevention of dental caries. researchgate.net
Table 1: Comparative Inhibitory Effects on Streptococcus mutans
| Compound | Concentration | Effect on S. mutans Growth | Reference |
|---|---|---|---|
| This compound | 5 g/L | Growth retarded | researchgate.netmdpi.com |
| This compound | 10 g/L | Growth completely inhibited | researchgate.netmdpi.com |
| Xylitol | 40 g/L | Growth still occurred | researchgate.netmdpi.com |
Anti-Cancer Research
Induction of Apoptosis in Cancer Cell Lines
Recent studies have demonstrated the anti-cancer potential of this compound, particularly against colon cancer. Research has shown that AHG can significantly inhibit the proliferation of HCT-116 human colon cancer cells and induce apoptosis, or programmed cell death. mdpi.com A noteworthy aspect of this activity is its selectivity. While AHG effectively reduced the viability of colon cancer cells, it did not adversely affect the viability of normal human colon fibroblasts (CCD-18Co cells), suggesting it may be a safe therapeutic agent. mdpi.com
Table 2: Effect of this compound on Colon Cell Lines
| Cell Line | Cell Type | Effect of AHG Treatment | Reference |
|---|---|---|---|
| HCT-116 | Human Colon Cancer | Inhibited proliferation and induced apoptosis | mdpi.com |
| CCD-18Co | Normal Human Colon Fibroblast | Did not reduce viability | mdpi.com |
Activation of Specific Signaling Pathways
The molecular mechanism underlying the apoptotic effect of this compound in cancer cells involves the modulation of key proteins in cell death pathways. In studies using HCT-116 colorectal cancer cells, treatment with AHG led to a reduction in the protein levels of Bcl-2. researchgate.net Bcl-2 is a well-known anti-apoptotic protein, and its downregulation is a critical step in initiating the intrinsic pathway of apoptosis. By reducing the levels of Bcl-2, AHG shifts the balance within the cancer cell, favoring cell death and thereby inhibiting tumor growth. researchgate.net
Anti-Viral Research
While direct studies on the antiviral activity of isolated this compound are limited, a substantial body of research has explored the antiviral properties of sulfated polysaccharides containing this anhydro sugar as a key structural component. Carrageenans, a family of linear sulfated polysaccharides extracted from red seaweeds, are notable examples. The structure of carrageenan consists of repeating galactose and 3,6-anhydrogalactose units. mdpi.com
Research into sulfated polysaccharides from marine algae has revealed their potential as inhibitors of the human immunodeficiency virus (HIV). nih.gov These compounds have been shown to block HIV replication and are active against HIV mutants that have developed resistance to other reverse transcriptase inhibitors. nih.gov
Carrageenans, which are rich in 3,6-anhydrogalactose, have been a particular focus of this research. Studies have indicated that the anti-HIV activity of carrageenans is influenced by their structural features, including the presence of 3,6-anhydrogalactose and the degree of sulfation. nih.govnih.gov Some research has pointed to the inhibition of HIV reverse transcriptase (RT) as a mechanism of action. For instance, different types of carrageenans (λ, ι, and κ) have been observed to inhibit HIV replication and RT activity in vitro, with their efficacy varying based on their specific structures. mdpi.com The antiviral activity is not solely dependent on the sulfate (B86663) groups; the spatial arrangement of the sugar rings, including the this compound units, is also believed to play a role in the specific binding to the enzyme. researchgate.net
The primary mechanism of anti-HIV action for sulfated polysaccharides like carrageenan is often attributed to preventing the virus from entering host cells. nih.gov They are thought to interact with the viral envelope glycoprotein gp120, thereby blocking its attachment to the CD4 receptor on T-cells. mdpi.com However, some studies have also suggested that these compounds can interfere with later stages of the viral life cycle, including the activity of reverse transcriptase. nih.gov
Table 1: Research Findings on the Anti-HIV Activity of this compound-Containing Polysaccharides
| Compound/Extract | Virus | Key Findings |
| Sulfated Polysaccharides | HIV | Inhibit HIV replication; active against RT inhibitor-resistant mutants. nih.gov |
| Carrageenans (λ, ι, κ) | HIV | Inhibit HIV replication and reverse transcriptase activity in vitro. mdpi.com |
| Sulfated Galactan (from Agardhiella tenera) | HIV-1, HIV-2 | Inhibits infection by preventing the interaction between HIV gp120 and the CD4+ T cell receptor. mdpi.com |
| Fucoidans (from various brown algae) | HIV | Inhibit HIV reverse transcriptase. researchgate.net |
Broader Roles in Cell Signaling and Metabolism Research
Beyond its implications in antiviral research, this compound has been shown to actively participate in crucial cellular signaling and metabolic processes.
Recent studies have highlighted the role of this compound in promoting the production of hyaluronic acid (HA) in human keratinocytes. researchgate.netnih.gov This is significant for skin hydration, as HA is a key molecule in maintaining moisture. The underlying mechanism involves the activation of several signaling pathways that lead to the increased expression of Hyaluronan Synthase 2 (HAS2), a critical enzyme for HA synthesis. researchgate.netnih.gov
The research indicates that this compound activates the Epidermal Growth Factor Receptor (EGFR), which in turn triggers downstream signaling cascades. researchgate.net These include the ERK, PI3K/Akt, and STAT3 pathways. researchgate.net Furthermore, this compound has been found to activate the AMPKα signaling pathway, which also contributes to the regulation of HAS2 expression. researchgate.netnih.gov This multi-pathway activation culminates in elevated levels of both HAS2 mRNA and protein, leading to increased synthesis of hyaluronic acid. researchgate.netgoogle.com
Table 2: Signaling Pathways in Human Keratinocytes Activated by this compound for Hyaluronic Acid Production
| Signaling Pathway | Key Components Activated | Outcome |
| EGFR-Mediated Pathways | EGFR, ERK, PI3K/Akt, STAT3 | Increased HAS2 expression. researchgate.net |
| AMPKα Pathway | AMPKα | Regulation of HAS2 expression. researchgate.netnih.gov |
In the realm of metabolism, the catabolic pathway of this compound has been elucidated in marine bacteria, specifically in Vibrio sp. nih.govresearchgate.net As a major sugar component of red macroalgae, its metabolic fate is of interest for biotechnological applications. In these bacteria, the catabolism of this compound is initiated by its oxidation to 3,6-anhydrogalactonate (AHGA) by an NADP+-dependent AHG dehydrogenase. nih.govresearchgate.net Subsequently, AHGA is isomerized to 2-keto-3-deoxy-galactonate by the enzyme AHGA cycloisomerase. nih.govresearchgate.net This novel metabolic route has been verified by successfully enabling Escherichia coli to grow on this compound as a sole carbon source after introducing the genes for these two key enzymes. nih.govconsensus.app Further metabolomic analysis has shown that the metabolic profile for this compound is distinct from that of more common sugars like glucose and galactose. nih.gov
**Table 3: Key Enzymes and Intermediates in the Catabolic Pathway of this compound in *Vibrio sp.***
| Step | Enzyme | Substrate | Product |
| 1. Oxidation | NADP+-dependent AHG dehydrogenase | This compound | 3,6-anhydrogalactonate (AHGA) |
| 2. Isomerization | AHGA cycloisomerase | 3,6-anhydrogalactonate (AHGA) | 2-keto-3-deoxy-galactonate |
Applications in Biomass Valorization and Advanced Chemical Production
Integration within Red Macroalgal Biorefinery Concepts
The integration of 3,6-anhydro-L-galactose (AHG) valorization is a cornerstone of modern red macroalgal biorefinery concepts. These biorefineries aim for the complete and sustainable utilization of red seaweed biomass, moving beyond the traditional extraction of single high-value products like phycocolloids (agar and carrageenan). illinois.edu In this integrated model, AHG, a primary monosaccharide component of these phycocolloids, transitions from being a component of a bulk product to a key platform chemical for the production of a diverse range of biochemicals and biofuels.
Red macroalgae are considered a promising third-generation biomass feedstock due to their high carbohydrate content, which can constitute up to 76% of their dry weight, and the absence of lignin, which simplifies the extraction and conversion processes. acs.orgucl.ac.uk The biorefinery approach for red seaweed involves a cascading process where multiple valuable components are sequentially extracted and processed, thereby maximizing the economic and environmental benefits of the entire biomass. illinois.edu
The initial step in a red macroalgal biorefinery typically involves the extraction of phycocolloids, such as carrageenan and agar. rug.nl The solid and liquid waste streams generated from this primary extraction process are rich in carbohydrates, including the precursors to AHG. Instead of being discarded, these streams are channeled into secondary valorization pathways.
A significant challenge in the utilization of AHG within these biorefineries has been its chemical instability and the inability of many common industrial microorganisms, such as Saccharomyces cerevisiae, to metabolize it directly. nih.govfrontiersin.org However, recent advancements in enzymatic and microbial biotechnology have paved the way for its efficient conversion.
One prominent strategy involves the enzymatic hydrolysis of agarose (B213101) and carrageenan to release AHG. For instance, agarose can be enzymatically hydrolyzed in a two-step process to yield AHG and D-galactose. mdpi.com Similarly, carrageenans can be broken down by specific enzymes to produce 3,6-anhydro-D-galactose. acs.org
Once liberated, AHG can be directed towards various conversion routes. A notable example is its biological upgrading to 3,6-anhydro-L-galactitol (AHGol), a stable sugar alcohol, using metabolically engineered microorganisms. nih.gov This process not only overcomes the instability of AHG but also produces a valuable chemical intermediate.
Furthermore, research has demonstrated the potential of converting AHG into other platform chemicals. For example, the acid-catalyzed conversion of 3,6-anhydro-D-galactose can yield 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, which are important precursors for biofuels and bioplastics. acs.orgrug.nl Studies have reported HMF yields as high as 67 mol% from 3,6-anhydro-D-galactose under optimized conditions. acs.org
The following table summarizes key research findings on the conversion of 3,6-anhydro-galactose within a biorefinery framework:
| Feedstock | Pre-treatment/Hydrolysis Method | Target Product | Key Findings |
| Agarose | Enzymatic hydrolysis using β-agarase and α-neoagarooligosaccharide hydrolase | This compound (AHG) | Efficient two-step enzymatic process to produce monomeric sugars. mdpi.com |
| Agarose | Chemical hydrolysis followed by biological conversion with engineered Saccharomyces cerevisiae | 3,6-anhydro-L-galactitol (AHGol) | Successful biological upgrading of AHG to a stable platform chemical. nih.gov |
| κ-carrageenan | Acid-catalyzed hydrolysis | Bioethanol | Fermentation of the hydrolysate using Saccharomyces cerevisiae resulted in a bioethanol yield of 0.33 g/g with an efficiency of 65%. researchgate.net |
| 3,6-anhydro-D-galactose (from carrageenan) | Acid-catalyzed conversion (Sulfuric acid) | 5-Hydroxymethylfurfural (HMF) | Achieved a high experimental yield of 61 mol% at 160 °C. Further optimization led to a 67 mol% yield. acs.org |
| 3,6-anhydro-D-galactose (from carrageenan) | Acid-catalyzed conversion (Sulfuric acid) | Levulinic Acid (LA) | Highest experimental yield of 51 mol% was obtained at 160 °C. acs.org |
This integrated approach represents a paradigm shift in the utilization of red macroalgae, transforming it from a source of single commodities into a versatile and sustainable feedstock for a circular bioeconomy. The valorization of this compound is a critical element in realizing the full potential of red macroalgal biorefineries.
Future Directions and Research Challenges
Development of More Efficient and Cost-Effective Mass Production Methods
The commercial viability of 3,6-Anhydro-L-galactose is heavily dependent on the development of scalable and economical production methods. Current production processes, which primarily involve the hydrolysis of agarose (B213101) from red macroalgae, face challenges related to complexity, cost, and efficiency. nih.govresearchgate.net
Future research should focus on a multi-pronged approach to optimize production. One promising avenue is the improvement of enzymatic saccharification processes. While enzymatic methods are favored for their specificity and for being "green processes," they can be complex and expensive, often requiring multiple enzymatic steps. nih.govnih.gov The development of novel enzyme cocktails with enhanced synergistic activity could simplify these processes. For instance, a study focusing on the marine bacterium Saccharophagus degradans 2-40 explored various theoretical enzymatic routes to identify an optimal enzyme combination for maximizing L-AHG yield. nih.gov
Another key area is the development of robust whole-cell biocatalysis systems. Using recombinant microorganisms like Corynebacterium glutamicum to express necessary enzymes for the conversion of intermediates like neoagarobiose (B1678156) into L-AHG presents a promising alternative to purely enzymatic processes. nih.gov Research into optimizing fermentation conditions, improving substrate transport into the cells, and enhancing the stability of the whole-cell biocatalysts will be crucial. nih.gov For example, fed-batch cultivation of recombinant C. glutamicum has been shown to yield high cell densities and enzyme activities, leading to more efficient L-AHG production. nih.gov
| Production Method | Key Advantages | Key Challenges | Research Focus |
| Enzymatic Saccharification | High specificity, "Green" process | Complexity, High cost of enzymes, Multiple steps | Novel enzyme discovery, Optimizing enzyme cocktails |
| Whole-Cell Biocatalysis | Integrated process, Potential for lower cost | Substrate transport limitations, Biocatalyst stability | Metabolic engineering, Fermentation optimization |
| Chemo-enzymatic Processes | Simplified liquefaction, High product titers | Instability of L-AHG, Catalyst removal | Process integration, Enzyme stability improvement |
Deeper Mechanistic Understanding of its Diverse Biological Activities
This compound has been shown to possess a range of biological activities, including anti-inflammatory, skin-whitening, and immunosuppressive effects. nih.gov While initial studies have shed light on the mechanisms underlying these activities, a more profound understanding at the molecular level is required to fully exploit its therapeutic and cosmetic potential.
In the context of its skin-whitening properties, L-AHG has been found to inhibit melanogenesis. nih.govmdpi.com Research has shown that it suppresses the expression of key melanogenic enzymes by disrupting signaling pathways such as cAMP/PKA, MAPK, and Akt, leading to the downregulation of the microphthalmia-associated transcription factor (MITF). nih.govnih.gov Future studies should aim to identify the direct molecular targets of L-AHG within these pathways and to understand the structural features of the molecule that are critical for this activity. Comparative studies with its oligosaccharide derivatives have indicated that the monomeric form exhibits the highest activity, suggesting that its specific structure is key to its function. nih.govresearchgate.net
The anti-inflammatory activity of L-AHG, demonstrated by the suppression of nitrite (B80452) production, also warrants further investigation. nih.gov Elucidating the precise signaling cascades and inflammatory mediators that are modulated by L-AHG will be crucial for its potential development as an anti-inflammatory agent.
Furthermore, the immunosuppressive effects of L-AHG have been linked to its ability to inhibit the proliferation of T and B lymphocytes. nih.gov This is achieved by attenuating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway, which is crucial for growth factor signal transduction. nih.govnih.gov L-AHG has been shown to inhibit the phosphorylation of JAK1, which in turn affects STAT1 and STAT3 signaling. nih.gov This disruption leads to a halt in the G1-S phase of the cell cycle, thereby preventing lymphocyte proliferation. nih.gov A deeper dive into the specific interactions between L-AHG and components of the JAK-STAT pathway could pave the way for its use as a novel immunosuppressant in autoimmune diseases and transplantation. nih.govdntb.gov.ua
Comprehensive Elucidation of its Metabolic Fates in Various Organisms
While this compound is a major component of red macroalgae, it is not a common sugar and is not readily metabolized by many common fermentative microorganisms. nih.govbohrium.com Understanding its metabolic fate in different organisms is critical for its biotechnological production and for assessing its potential physiological effects.
The catabolic pathway of L-AHG has been elucidated in the marine bacterium Vibrio sp. . nih.govbohrium.comresearchgate.net This pathway involves two key enzymatic steps:
Oxidation: L-AHG is first oxidized to 3,6-anhydro-L-galactonate (L-AHGA) by an NADP+-dependent L-AHG dehydrogenase. nih.govkorea.ac.kr
Isomerization: L-AHGA is then isomerized to 2-keto-3-deoxy-L-galactonate (KDG) by 3,6-anhydro-L-galactonate cycloisomerase. nih.govnih.gov
This newly discovered pathway has been successfully transferred to ethanologenic Escherichia coli , enabling it to ferment L-AHG. nih.govbohrium.com This demonstrates the feasibility of engineering common industrial microorganisms to utilize this unique sugar.
Future research should focus on exploring the diversity of L-AHG metabolic pathways in other marine microorganisms. This could lead to the discovery of novel enzymes with improved properties for biotechnological applications. Furthermore, a comprehensive understanding of the metabolic fate of L-AHG in higher organisms, including humans, is essential for evaluating its potential as a bioactive food ingredient or therapeutic agent. So far, no information is available on its metabolic fate in humans. nih.gov
| Organism | Metabolic Pathway | Key Enzymes | Significance |
| Vibrio sp. | Oxidation followed by isomerization | L-AHG dehydrogenase, L-AHGA cycloisomerase | Elucidation of the natural catabolic pathway. nih.govresearchgate.net |
| Escherichia coli (engineered) | Introduced Vibrio sp. pathway | Recombinant L-AHG dehydrogenase and L-AHGA cycloisomerase | Enables fermentation of L-AHG for biofuel and chemical production. nih.govbohrium.com |
Exploration of Novel Biotransformation Pathways and Derivatives
The unique chemical structure of this compound makes it a versatile platform for the synthesis of novel derivatives and platform chemicals. Biotransformation, using either isolated enzymes or whole-cell systems, offers an environmentally friendly approach to creating these value-added products.
A significant advancement in this area is the biological upgrading of L-AHG to its sugar alcohol form, 3,6-anhydro-L-galactitol (L-AHGol) . rsc.orgresearchgate.netillinois.edu This conversion addresses the chemical instability of L-AHG and transforms it into a stable platform chemical with potential applications in the food, cosmetics, and polymer industries. rsc.orgresearchgate.net The process involves the use of metabolically engineered Saccharomyces cerevisiae that can hydrolyze an intermediate, agarobiose, into L-AHG and galactose, and then reduce L-AHG to L-AHGol. rsc.orgillinois.edu Importantly, L-AHGol can be further converted into isosorbide, a key intermediate for the production of various plastics. nih.govrsc.org
Future research should explore other biotransformation pathways to create a wider range of L-AHG derivatives with novel functionalities. This could include enzymatic oxidation, amination, or glycosylation to produce new bioactive compounds or building blocks for polymers. The discovery and characterization of novel enzymes from marine organisms that have evolved to metabolize unique sugars like L-AHG will be a key driver of innovation in this area.
Advanced Enzyme Engineering for Improved Specificity and Activity
The efficiency of both the production of this compound and its subsequent biotransformation is highly dependent on the performance of the enzymes involved. Advanced enzyme engineering techniques offer powerful tools to improve the specificity, activity, and stability of these biocatalysts.
Key enzymes in the L-AHG production pathway, such as β-agarases and α-neoagarobiose hydrolases , are prime targets for protein engineering. nih.gov For instance, determining the optimal combination of different types of β-agarases (endo- and exo-type) is crucial for the efficient breakdown of agarose into smaller oligosaccharides and ultimately into L-AHG. nih.gov
Furthermore, enhancing the substrate specificity of enzymes is critical for maximizing product yield and purity. A study comparing various β-galactosidases for the hydrolysis of agarobiose found that Bga42A from Bifidobacterium longum ssp. infantis exhibited the highest substrate specificity, leading to a significant improvement in the production of high-titer L-AHG. nih.gov
Future research should employ techniques like directed evolution and rational design to tailor the properties of these enzymes for specific industrial applications. For example, improving the thermal stability of agarases could allow for the hydrolysis of agarose at higher temperatures, which would reduce the viscosity of the substrate and improve reaction rates. Similarly, engineering the active site of hydrolases to have higher specificity for their target substrates would minimize the formation of unwanted byproducts. The development of fusion enzymes, combining multiple catalytic activities into a single polypeptide chain, could also streamline the production process and reduce costs. researchgate.net
Q & A
Q. What methodologies are recommended for purifying 3,6-Anhydro-L-galactose (AHG) from agarose hydrolysates?
AHG purification typically involves sequential steps: (1) enzymatic hydrolysis of agarose using β-agarase to release AHG and galactose , (2) ethanol precipitation to remove polysaccharides, and (3) anion-exchange chromatography (e.g., Dowex 1X8 resin) to separate AHG from galactose due to differences in charge and molecular weight . Purity can be verified via HPLC or HPAEC-PAD, with recovery yields reported up to 85% under optimized conditions .
Q. How can enzymatic hydrolysis of agarobiose be optimized to maximize AHG yield?
Critical parameters include enzyme selection, substrate specificity, and reaction kinetics. For example, β-galactosidase Bga42A from Bifidobacterium longum ssp. infantis exhibits high substrate specificity for agarobiose, achieving AHG titers of 85.9 g/L at 50°C and pH 6.5 . Kinetic analysis (e.g., Km and kcat) is essential to identify enzymes with superior hydrolytic efficiency .
Q. What in vitro assays validate AHG's biological activities, such as anti-inflammatory or anti-cancer effects?
- Anti-inflammatory activity : Measure inhibition of nitric oxide (NO) production in LPS-induced macrophages (e.g., RAW 264.7 cells) using Griess reagent, with IC50 values reported at ~0.5 mg/mL .
- Anti-colon cancer : Assess cytotoxicity via MTT assays on human colon cancer cell lines (e.g., HCT-116), showing AHG selectively inhibits cancer cell growth (IC50 ~1.2 mM) without affecting normal cells .
Advanced Research Questions
Q. How can metabolic engineering be applied to convert AHG into platform chemicals like 3,6-Anhydro-L-galactitol (AHGol)?
A Saccharomyces cerevisiae strain engineered with E. coli aldose reductase (YqhE) and Klebsiella pneumoniae xylitol dehydrogenase (XylB) can reduce AHG to AHGol. Fermentation at pH 6.0 and 30°C achieves a 92% conversion rate, with product quantification via GC-MS . Critical challenges include mitigating AHG’s chemical instability in aqueous solutions by optimizing reaction pH and temperature .
Q. What strategies resolve contradictions in rheological data for AHG-containing hydrogels?
Discrepancies in gel strength or viscosity often arise from variations in AHG purity or methylation patterns (e.g., 2-O-methylation). Use ANOVA with post-hoc Tukey tests to compare means across batches, ensuring p ≤ 0.05 significance. Small-angle X-ray scattering (SAXS) can correlate structural heterogeneity (e.g., fiber diameter) with mechanical properties .
Q. How do microbial catabolic pathways for AHG differ across species, and what enzymes are rate-limiting?
In Streptomyces coelicolor, AHG catabolism involves two key enzymes: (1) NADP<sup>+</sup>-dependent AHG dehydrogenase (SCO3480) converting AHG to 3,6-anhydro-L-galactonate, and (2) a cycloisomerase (SCO3486) producing 2-keto-3-deoxy-L-galactonate . Knockout studies show SCO3480 is essential, with ΔSCO3480 strains unable to grow on AHG as a sole carbon source .
Q. What computational tools predict substrate specificity of β-galactosidases for AHG production?
Molecular docking (e.g., AutoDock Vina) and sequence alignment of glycoside hydrolase (GH) families (e.g., GH42 vs. GH16) can identify conserved catalytic residues (e.g., Glu-160 in Bga42A) critical for agarobiose binding . Pair this with MD simulations to assess enzyme-substrate stability under industrial conditions (e.g., high temperature) .
Methodological Considerations
Q. How are contradictory results in AHG’s anti-cariogenic activity addressed?
Conflicting data on AHG’s efficacy against Streptococcus mutans may stem from differences in biofilm models (static vs. flow-cell systems). Standardize assays using continuous flow bioreactors with artificial saliva and quantify biofilm biomass via crystal violet staining or confocal microscopy .
Q. What analytical techniques differentiate AHG from its stereoisomers or degradation products?
High-resolution mass spectrometry (HRMS) with ion mobility separation (IMS) can resolve AHG (C6H10O5, m/z 162.0528) from isomers like 3,6-Anhydro-D-galactose. NMR (e.g., <sup>13</sup>C DEPT-Q) confirms stereochemistry via characteristic anomeric proton signals (δ 5.1–5.3 ppm) .
Q. What metrics evaluate the scalability of AHG production from red algae?
Use techno-economic analysis (TEA) to model energy inputs (e.g., acid hydrolysis vs. enzymatic methods) and life cycle assessment (LCA) to quantify carbon footprint. Enzymatic processes reduce waste generation by >40% compared to chemical methods but require cost-effective enzyme production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
